Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate
Overview
Description
Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate: is a chemical compound with the molecular formula C10H16N2O4 and a molecular weight of 228.25 g/mol. It is a pale-yellow to yellow-brown solid that is soluble in organic solvents. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-imidazole-4-carboxylic acid as the starting material.
Reaction Steps: The carboxylic acid group is first activated using reagents like thionyl chloride (SOCl2) to form the corresponding acid chloride. This acid chloride is then reacted with diethoxy methanol under controlled conditions to introduce the diethoxymethyl group.
Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors that can handle the required temperatures and pressures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. Biology: The compound is used in biological studies to investigate the role of imidazole derivatives in biological systems. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 2,2-diethoxyacetate: Similar structure but different functional groups.
Diethoxymethyl acetate: Similar diethoxymethyl group but different core structure.
Uniqueness: Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate is unique due to its imidazole ring, which imparts different chemical and biological properties compared to other diethoxymethyl compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-4-15-10(16-5-2)8-7(9(13)14-3)11-6-12-8/h6,10H,4-5H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOJAAHYRVLTCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=C(N=CN1)C(=O)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509996 | |
Record name | Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85109-99-5 | |
Record name | Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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